REACTION_CXSMILES
|
[Br:1][C:2]1([Cl:10])[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH2:3]1.[ClH:11].[OH-].[Na+]>C1COCC1>[ClH:10].[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[C:4]([Cl:11])[CH:3]=1 |f:2.3,5.6|
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Name
|
4-bromo-4-chlorobenzonitrile
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC1(CC=C(C#N)C=C1)Cl
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
46.2 ml of borane-THF complex are provided under ice cooling
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then heated for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
while cooling on ice
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
6 ml of hydrochloric acid in dioxane (4N) are added
|
Type
|
FILTRATION
|
Details
|
the precipitated hydrochloride is collected by suction filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC1=CC(=C(CN)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |